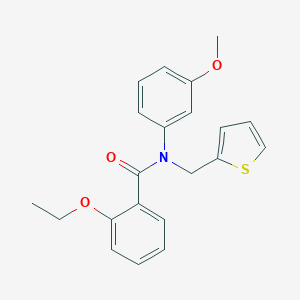
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide, also known as EMTB, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide is not fully understood, but studies have suggested that it targets specific proteins and enzymes involved in cancer cell growth and proliferation. 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can starve cancer cells of the nutrients they need to survive and grow.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity, making it a cost-effective option for scientific research. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have low toxicity in normal cells, making it a safer option for cancer treatment compared to traditional chemotherapeutic agents.
However, there are also limitations to the use of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has not yet been tested in clinical trials, and its efficacy and safety in human subjects are not yet known.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. One area of research is to further elucidate its mechanism of action, particularly in relation to its effects on specific proteins and enzymes involved in cancer cell growth and proliferation. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in animal models of cancer. Finally, clinical trials are needed to evaluate the potential of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide as a novel cancer treatment option.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide involves a multi-step process that begins with the reaction of 2-ethoxybenzoic acid with thionyl chloride to obtain 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline and 2-thiophenemethylamine to obtain the final product, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising compound for cancer treatment.
Propriétés
Nom du produit |
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide |
|---|---|
Formule moléculaire |
C21H21NO3S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3 |
Clé InChI |
NVXIRZDQRFCIMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)









